1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a furan ring, a cyclopropane ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the catalytic transformation of biomass-derived compounds such as 5-hydroxymethylfurfural (HMF) .
Cyclopropane Ring Formation: The cyclopropane ring can be formed via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation Reaction: The final step involves the amidation of the cyclopropane and cyclohexane rings with the furan derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and potential biological activity.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Research: Investigation of its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane and cyclohexane rings provide structural rigidity. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and amide linkage but differs in the core structure .
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a furan ring and a similar aliphatic chain but lacks the cyclopropane and cyclohexane rings .
Uniqueness
1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a furan ring, a cyclopropane ring, and a cyclohexane ring, which provides a distinct three-dimensional structure and potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H38N2O3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H38N2O3/c1-20(2)18-23-25(28(23,4)5)26(32)31(19-22-13-11-17-34-22)29(15-9-6-10-16-29)27(33)30-24-14-8-7-12-21(24)3/h7-8,11-14,17-18,23,25H,6,9-10,15-16,19H2,1-5H3,(H,30,33) |
InChI Key |
DJAZFIUUQBLXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4C(C4(C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.